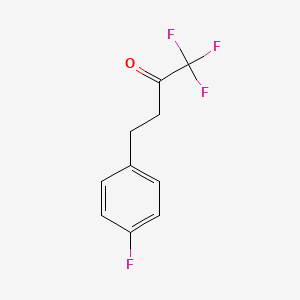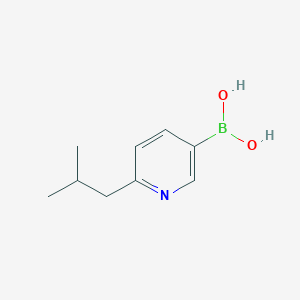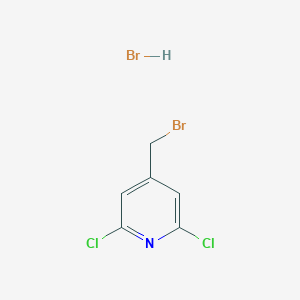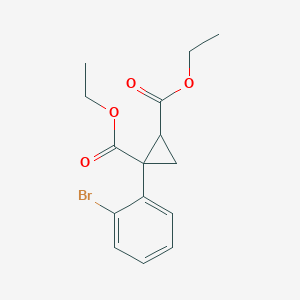
5-Methyl-3-((thietan-3-ylamino)methyl)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Methyl-3-((thietan-3-ylamino)methyl)hexan-1-ol involves several steps. One common method includes the reaction of 5-methylhexan-1-ol with thietan-3-ylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet regulatory standards .
Chemical Reactions Analysis
5-Methyl-3-((thietan-3-ylamino)methyl)hexan-1-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the thietan-3-ylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl-3-((thietan-3-ylamino)methyl)hexan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-3-((thietan-3-ylamino)methyl)hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
5-Methyl-3-((thietan-3-ylamino)methyl)hexan-1-ol can be compared with other similar compounds, such as:
5-Methyl-3-hexanol: This compound has a similar structure but lacks the thietan-3-ylamino group.
5-Methyl-5-hexen-3-ol: This compound has a similar backbone but contains a double bond.
5-Methyl-1-hexen-3-ol: This compound has a similar structure but with a different functional group arrangement.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H23NOS |
|---|---|
Molecular Weight |
217.37 g/mol |
IUPAC Name |
5-methyl-3-[(thietan-3-ylamino)methyl]hexan-1-ol |
InChI |
InChI=1S/C11H23NOS/c1-9(2)5-10(3-4-13)6-12-11-7-14-8-11/h9-13H,3-8H2,1-2H3 |
InChI Key |
SBBSDCHGQCUNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCO)CNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



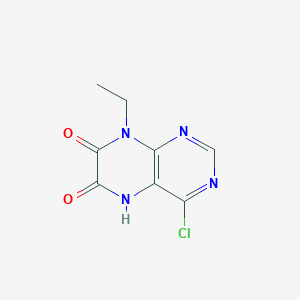
![Ethyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13011959.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13011966.png)
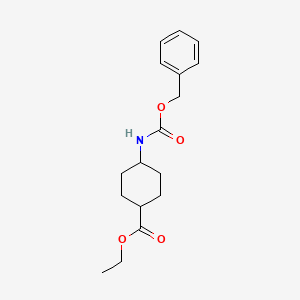
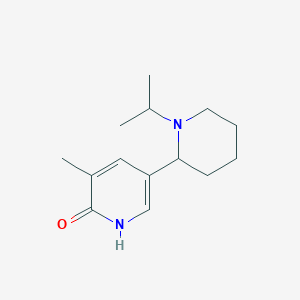
![Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
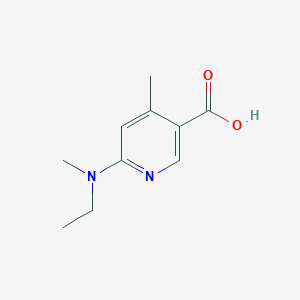
![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)
![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)
